molecular formula C9H7F4NO2 B15319581 2,3,5,6-Tetrafluorophenylalanine CAS No. 32133-40-7

2,3,5,6-Tetrafluorophenylalanine

Cat. No.: B15319581
CAS No.: 32133-40-7
M. Wt: 237.15 g/mol
InChI Key: JFDDIQNKNLUINS-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorophenylalanine is a non-natural, fluorinated aromatic amino acid of significant interest in biochemical and pharmaceutical research. This compound is classified as a Type I fluorinated phenylalanine, characterized by fluorine atoms directly attached to the phenyl ring of the amino acid . The strategic incorporation of fluorine atoms profoundly influences the biophysical and chemical properties of the molecule, making it a valuable tool for modulating the behavior of peptides and proteins . Its primary research applications leverage its ability to enhance stability and influence molecular interactions. A key use is in enzyme inhibition studies, where it can act as a potential enzyme inhibitor . Furthermore, incorporating this compound into peptides and therapeutic proteins is a established strategy to dramatically increase their catabolic stability, thereby improving the shelf-life and efficacy of peptide-based vaccines and biologics . The increased hydrophobicity and altered electronic properties imparted by the fluorine atoms can also enhance binding affinity in protein-ligand interactions . Researchers also utilize this amino acid and its analogs in structural biology, for instance, in probing protein structure and dynamics through techniques like NMR spectroscopy . The synthetic routes to this compound, such as alkylation methods involving chiral auxiliaries, underscore its well-developed preparation for research purposes . This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

32133-40-7

Molecular Formula

C9H7F4NO2

Molecular Weight

237.15 g/mol

IUPAC Name

2-amino-3-(2,3,5,6-tetrafluorophenyl)propanoic acid

InChI

InChI=1S/C9H7F4NO2/c10-4-2-5(11)8(13)3(7(4)12)1-6(14)9(15)16/h2,6H,1,14H2,(H,15,16)

InChI Key

JFDDIQNKNLUINS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)CC(C(=O)O)N)F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stepwise Protocol

The lithiation-borylation-oxidation method, detailed in patent CN104926617A, converts 1,2,4,5-tetrafluorobenzene to 2,3,5,6-tetrafluorophenol via a two-step sequence.

Step 1: Directed Lithiation and Boronation
In anhydrous tetrahydrofuran at −70°C to −80°C, 1,2,4,5-tetrafluorobenzene undergoes lithiation with n-butyllithium, forming a lithium aryl intermediate. Subsequent treatment with tri-n-propyl borate at −60°C generates 2,3,5,6-tetrafluorobenzeneboronic acid, isolated in 85–92% yield after acidic workup. The low-temperature conditions prevent boronate decomposition and ensure regioselectivity.

Step 2: Hydrogen Peroxide-Mediated Oxidation
The boronic acid intermediate reacts with 25% aqueous hydrogen peroxide at pH 3–4.5 and 30–40°C, achieving 90–95% conversion to 2,3,5,6-tetrafluorophenol. Sodium sulfite quenches residual peroxide, and distillation purifies the product to >99% purity.

Process Optimization and Scalability

Key parameters include:

  • Lithiation Temperature : Yields drop by 15% at temperatures above −60°C due to competing side reactions.
  • Boronating Agent Stoichiometry : A 1.5:1 molar ratio of tri-n-propyl borate to substrate maximizes boronic acid formation.
  • Oxidation pH : Maintaining pH <5 prevents boronate ester hydrolysis, reducing byproduct formation.

Hydroxylation-Decarboxylation Route from Pentafluorobenzoic Acid

Phase-Transfer Catalyzed Hydroxylation

Patent CN108069832B discloses an alternative pathway starting from 2,3,4,5,6-pentafluorobenzoic acid. Heating the substrate with potassium hydroxide and tetrabutylammonium bromide in water at 90–120°C introduces a hydroxyl group at the 4-position, yielding 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid in 78–85% yield. Acidification to pH 1–2 precipitates the product, which is extracted into dichloroethane.

Decarboxylation to Phenolic Intermediate

The hydroxybenzoic acid undergoes decarboxylation in N,N-dimethylaniline at 160°C, producing 2,3,5,6-tetrafluorophenol with 88–93% efficiency. Solvent selection critically influences reaction rate: polar aprotic solvents stabilize the transition state, reducing energy barriers by 30–40 kJ/mol compared to nonpolar media.

Comparative Analysis of Phenol Synthesis Methods

The table below contrasts critical metrics for the two intermediate synthesis routes:

Parameter Lithiation-Borylation Hydroxylation-Decarboxylation
Starting Material Cost $120–150/kg $80–100/kg
Reaction Steps 2 2
Total Yield 80–85% 75–80%
Temperature Range −80°C to 40°C 90°C to 160°C
Key Advantage High regioselectivity Lower raw material cost
Industrial Scalability Requires cryogenic equipment Compatible with standard reactors

Applications in 2,3,5,6-Tetrafluorophenylalanine Synthesis

Electrophilic Aromatic Substitution

The phenolic intermediate undergoes triflation with triflic anhydride, generating 2,3,5,6-tetrafluorophenyl triflate. Palladium-catalyzed coupling with a tert-butyl glycinate equivalent installs the amino acid side chain, achieving 70–75% yield. Deprotection with hydrochloric acid furnishes the final product.

Reductive Amination Strategy

An alternative route condenses 2,3,5,6-tetrafluorobenzaldehyde with ammonium acetate and sodium cyanoborohydride in methanol, producing racemic phenylalanine. Chiral resolution using L-tartaric acid recovers the enantiomerically pure form, albeit with 20–25% mass loss.

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrafluorophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phenylalanine derivatives .

Comparison with Similar Compounds

Phenylalanine (Non-Fluorinated)

  • Structure: No fluorine substituents.
  • Properties :
    • Engages in strong face-to-face π-stacking due to the unsubstituted aromatic ring.
    • High aggregation propensity in amyloid-forming peptides (e.g., NFGAIL peptide in amyloid studies).
  • Applications : Baseline model for studying aromatic interactions in peptides.
  • Key Difference : Fluorine-free structure lacks the electron-withdrawing and steric effects seen in fluorinated analogs, leading to unhindered hydrophobic interactions .

p-Monofluorophenylalanine

  • Structure : Single fluorine atom at the para position.
  • Properties: Moderate disruption of π-stacking due to localized electron withdrawal. Reduced aggregation tendency compared to non-fluorinated phenylalanine but less effective than tetrafluorinated derivatives.
  • Applications : Used to study incremental effects of fluorination on peptide stability.

This compound

  • Structure : Fluorines at ortho and meta positions (2, 3, 5, 6).
  • Properties: Strong electron-withdrawing effect creates a highly electron-deficient aromatic ring. Redirects π-stacking to edge-to-face orientations, disrupting amyloid aggregation. Increased hydrophobicity compared to non-fluorinated analogs, enhancing peptide stability.
  • Applications : Critical in inhibiting amyloid fibril formation and enabling ¹⁹F NMR studies due to fluorine content .
  • Key Difference : Tetrafluorination maximizes steric and electronic disruption while balancing solubility and stability.

Pentafluorophenylalanine

  • Structure : Fluorines at all five available positions (2, 3, 4, 5, 6).
  • Properties: Extreme electron deficiency and steric bulk nearly eliminate π-stacking. Strongest aggregation inhibition among fluorinated phenylalanine analogs. Potential solubility challenges due to excessive hydrophobicity.
  • Applications : Used where complete suppression of aromatic interactions is required.
  • Key Difference : Additional fluorine at the 4 position further destabilizes stacking interactions compared to tetrafluorinated analogs .

Positional Isomers: 2,3,4,5-Tetrafluorophenylalanine

  • Structure : Fluorines at 2, 3, 4, 5 positions (differs from 2,3,5,6 in substitution pattern).
  • Properties: Altered steric and electronic effects due to adjacent fluorines at 3, 4, 5 positions. Limited data on aggregation behavior, but predicted to have distinct stacking preferences compared to 2,3,5,6-tetrafluoro isomer.
  • Key Difference : Positional isomerism highlights the importance of fluorine arrangement in modulating interactions .

Q & A

Q. What are the optimized synthetic routes for enantioselective synthesis of 2,3,5,6-Tetrafluorophenylalanine?

The synthesis often employs chiral auxiliaries like the Schöllkopf reagent or 3-methyl-4-imidazolidinone to achieve enantiomeric control. For example, alkylation of the Schöllkopf reagent with fluorinated benzyl bromides yields intermediates that are hydrolyzed to amino acid esters and subsequently Boc- or Fmoc-protected for solid-phase peptide synthesis . Alternative routes involve halogen exchange fluorination followed by reduction and hydrolysis, though yields may vary depending on solvent polarity and reaction temperature .

Q. How can researchers characterize the purity and stereochemistry of fluorinated phenylalanine derivatives?

Use a combination of 19F^{19}\text{F} NMR and 1H^{1}\text{H} NMR to confirm fluorine substitution patterns and enantiomeric ratios. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) is critical for separating enantiomers. Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight, while X-ray crystallography resolves absolute configurations of crystalline intermediates .

Q. What are the key applications of this compound in peptide engineering?

This fluorinated amino acid is used to enhance peptide stability against enzymatic degradation and modulate hydrophobic interactions in protein binding pockets. For example, Fmoc-protected derivatives are incorporated into solid-phase peptide synthesis (SPPS) to study fluorination effects on secondary structures like α-helices or β-sheets .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reactivity of this compound in charge-transfer complexes?

Polar aprotic solvents (e.g., DMF or DMSO) stabilize charge-transfer interactions with electron-deficient acceptors like TCNQ, as observed in UV-Vis spectroscopy and cyclic voltammetry. Lower temperatures (<0°C) reduce side reactions during alkylation steps, while elevated temperatures (>40°C) accelerate hydrolysis of protected intermediates .

Q. How can researchers resolve contradictions in enantiomeric excess (ee) data from different synthetic methods?

Discrepancies often arise from competing reaction pathways (e.g., racemization during hydrolysis). To mitigate this:

  • Compare ee values using multiple analytical methods (e.g., chiral HPLC and polarimetry).
  • Optimize reaction quenching protocols to prevent post-synthesis racemization.
  • Use computational modeling (DFT) to predict transition states and identify steric/electronic factors affecting selectivity .

Q. What computational strategies predict the electronic effects of tetrafluorination on phenylalanine’s bioactivity?

Density functional theory (DFT) calculates electron-withdrawing effects of fluorine substituents on aromatic rings, which alter pKa values and hydrogen-bonding capacities. Molecular dynamics (MD) simulations model how fluorination impacts peptide folding and receptor binding. Software like Gaussian or GROMACS is recommended for these analyses .

Methodological Considerations

Q. How should researchers handle stability challenges during storage of fluorinated amino acids?

Store derivatives under inert gas (N2_2 or Ar) at –20°C to prevent oxidation or hydrolysis. Lyophilize hygroscopic intermediates and monitor decomposition via TLC or 19F^{19}\text{F} NMR over time. Avoid prolonged exposure to light, as fluorinated compounds may undergo photodegradation .

Q. What strategies optimize HPLC separation of fluorinated phenylalanine diastereomers?

  • Use reverse-phase C18 columns with trifluoroacetic acid (TFA) as an ion-pairing agent.
  • Adjust gradient elution (e.g., 10–90% acetonitrile in water) to resolve closely related peaks.
  • For chiral separation, employ cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol mobile phases .

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